molecular formula C5H2ClN3O B3364081 4-Chloroisoxazolo[5,4-D]pyrimidine CAS No. 1094507-12-6

4-Chloroisoxazolo[5,4-D]pyrimidine

Cat. No.: B3364081
CAS No.: 1094507-12-6
M. Wt: 155.54 g/mol
InChI Key: SGBNMHCRFQICPZ-UHFFFAOYSA-N
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Description

4-Chloroisoxazolo[5,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring, with a chlorine atom attached at the 4-position of the isoxazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

The synthesis of 4-Chloroisoxazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas, which then undergo S-methylation followed by cyclization-aromatic substitution with ammonia in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloroisoxazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The isoxazole and pyrimidine rings can be further modified through cyclization reactions to form more complex structures.

Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloroisoxazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloroisoxazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a Toll-like receptor 7 agonist, it binds to the receptor, leading to its dimerization and activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade. This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, inducing the expression of pro-inflammatory cytokines and type I interferons .

Comparison with Similar Compounds

4-Chloroisoxazolo[5,4-D]pyrimidine can be compared with other similar compounds such as oxazolo[5,4-D]pyrimidines and their derivatives. These compounds share a similar fused ring system but may differ in their substituents and biological activities. For example, oxazolo[5,4-D]pyrimidines have been studied for their potential as kinase inhibitors and anticancer agents . The unique chlorine substitution in this compound contributes to its distinct reactivity and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable scaffold for the development of new therapeutic agents and the study of biological processes.

Properties

IUPAC Name

4-chloro-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMHCRFQICPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655788
Record name 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094507-12-6
Record name 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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